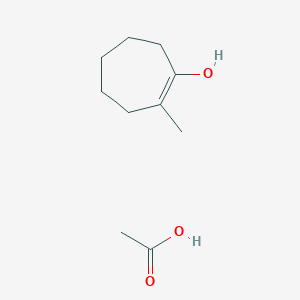![molecular formula C8H14N2O2 B14211565 4-[(2-Cyanoethyl)(methyl)amino]butanoic acid CAS No. 828941-92-0](/img/structure/B14211565.png)
4-[(2-Cyanoethyl)(methyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Cyanoethyl)(methyl)amino]butanoic acid is an organic compound with the molecular formula C8H14N2O2 and a molecular weight of 170.20896 g/mol . This compound is characterized by the presence of a cyano group, a methyl group, and an amino group attached to a butanoic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanoethyl)(methyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with cyanoethyl and methylamine groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Quality control measures are implemented to ensure the consistency and quality of the compound produced .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Cyanoethyl)(methyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
4-[(2-Cyanoethyl)(methyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mécanisme D'action
The mechanism of action of 4-[(2-Cyanoethyl)(methyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-Aminoethyl)(methyl)amino]butanoic acid: Similar structure but with an amino group instead of a cyano group.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: Contains a trifluoro group and an ester functional group
Uniqueness
4-[(2-Cyanoethyl)(methyl)amino]butanoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical and industrial applications .
Propriétés
Numéro CAS |
828941-92-0 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-[2-cyanoethyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C8H14N2O2/c1-10(7-3-5-9)6-2-4-8(11)12/h2-4,6-7H2,1H3,(H,11,12) |
Clé InChI |
SVJQWGSFGNUSNY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC(=O)O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


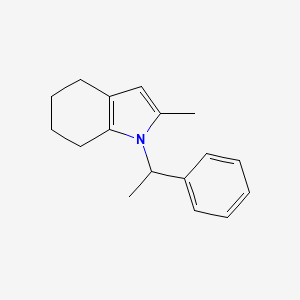
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
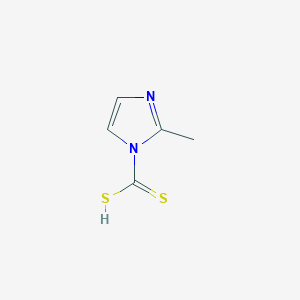
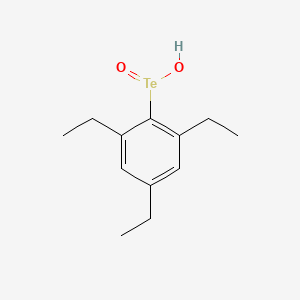
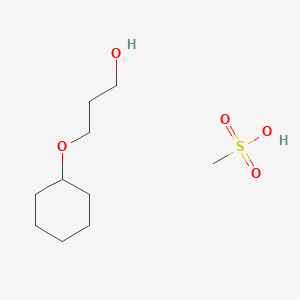
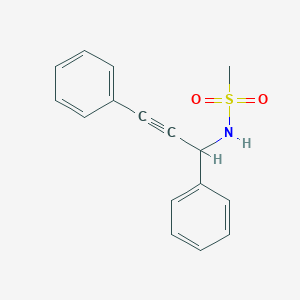
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
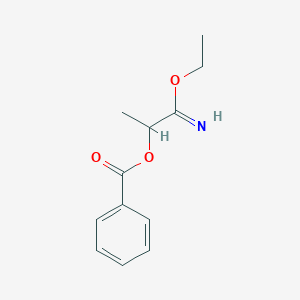
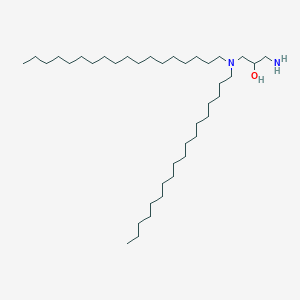
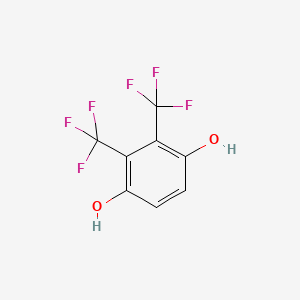
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
